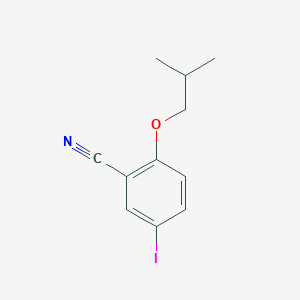
5-Iodo-2-isobutoxybenzonitrile
Cat. No. B8160216
M. Wt: 301.12 g/mol
InChI Key: VAAOPJOZUAROSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08952174B2
Procedure details


A solution of 2-methyl-1-propanol (0.56 mL, 6.06 mmol) in N,N-dimethylformamide (10 mL) was cooled to 0° C. and to this was added sodium hydride (242 mg, a 60% suspension in mineral oil, 6.06 mmol) in small portions. The turbid reaction mixture was stirred at 0° C. for 5 minutes and the temperature was raised to 23° C. Thereafter, the mixture was stirred at room temperature for 10 minutes and cooled again to 0° C. To the reaction mixture was added 2-fluoro-5-iodobenzonitrile (1.0 g, 4.04 mmol) and, after being warmed to room temperature, the reaction mixture was stirred for 1.5 hours. After the reaction was complete, water (20 mL) was added to the reaction mixture, which was extracted with ethyl acetate (3×30 mL). The organic phases were combined, washed with a saturated aqueous sodium chloride solution (3×30 mL), and thereafter dried over anhydrous magnesium sulfate. After removing magnesium sulfate by filtration, the solvent was concentrated under reduced pressure. The crude product obtained was purified by silica gel chromatography (hexane/ethyl acetate=98/2) to obtain the title compound (950 mg). Yield, 78%.



[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH2:3][OH:4].[H-].[Na+].F[C:9]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][C:10]=1[C:11]#[N:12].O>CN(C)C=O>[I:17][C:14]1[CH:15]=[CH:16][C:9]([O:4][CH2:3][CH:2]([CH3:5])[CH3:1])=[C:10]([CH:13]=1)[C:11]#[N:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.56 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
[Compound]
|
Name
|
suspension
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=C(C=C1)I
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 0° C. for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The turbid reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was raised to 23° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Thereafter, the mixture was stirred at room temperature for 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled again to 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after being warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 1.5 hours
|
|
Duration
|
1.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ethyl acetate (3×30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous sodium chloride solution (3×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel chromatography (hexane/ethyl acetate=98/2)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=CC(=C(C#N)C1)OCC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 950 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
